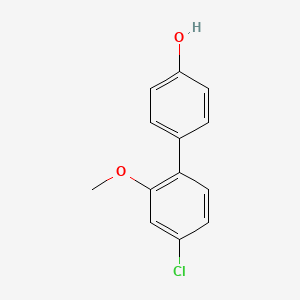

4-(4-Chloro-2-methoxyphenyl)phenol

概要

説明

“4-(4-Chloro-2-methoxyphenyl)phenol” is a chemical compound with the molecular formula C13H10Cl2O2 and a molecular weight of 269.12 . It is also known as "2-Chloro-4-(4-chloro-2-methoxyphenyl)phenol" .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol was published by a group led by Zhong in 2022 . The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-hour reaction time .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as X-ray Diffraction (XRD), Fourier Transform Raman (FT-Raman), Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), and Ultraviolet-visible (UV–Vis) spectroscopy .Chemical Reactions Analysis

Phenol derivatives like “this compound” have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 348.2±37.0 °C, a predicted density of 1.338±0.06 g/cm3, and a predicted pKa of 8.08±0.35 .科学的研究の応用

Antioxidant Properties

4-(4-Chloro-2-methoxyphenyl)phenol (referred to as HL) exhibits antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, protecting cells from oxidative damage, and preventing various diseases. HL’s antioxidant properties make it a potential candidate for pharmaceutical formulations or functional foods .

Antimicrobial Efficacy

The synthesized metal complexes of HL (formed by reacting HL with salts of transition metals) exhibit enhanced antimicrobial activity compared to the ligand itself. These complexes demonstrate noxious effects against various strains of bacteria and fungi. Researchers have explored their potential as antimicrobial agents .

Molecular Docking Studies

Molecular docking studies, based on binding energy values, support the experimental results of the antioxidant activities of HL and its metal complexes. These studies provide insights into how these compounds interact with biological targets, aiding drug design and optimization .

Computational Studies

Computational analyses reveal a clear intra-molecular charge transfer in the ligand and its metal complexes. The transfer integral values indicate that the ligand is a better hole transporter. Understanding the electronic properties through computational methods contributes to our knowledge of their behavior in various environments .

Fluorous Biphasic Catalysis

This compound can serve as an internal standard in fluorous biphasic catalysis reactions. This application is relevant in chemical synthesis and separation processes .

Preparation of 4-(2-iodoethyl)phenol

By refluxing this compound with 47% hydriodic acid, researchers can prepare 4-(2-iodoethyl)phenol. This compound has its own set of applications in organic synthesis .

Potential Antitumor Activity

A chloro-substituted analog of creasin, tris(2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin), shares structural similarities with this compound. Chlorocreasin exhibits pronounced antitumor activity, suggesting that similar compounds may have therapeutic potential .

Safety and Hazards

将来の方向性

Phenol derivatives like “4-(4-Chloro-2-methoxyphenyl)phenol” have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds . This opens up new possibilities for future research and applications in various industries, including plastics, adhesives, and coatings .

作用機序

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .

Result of Action

Similar compounds have been shown to have various effects, such as modulation of enzyme activity, alteration of cell signaling pathways, and changes in gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-Chloro-2-methoxyphenyl)phenol . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

特性

IUPAC Name |

4-(4-chloro-2-methoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2/c1-16-13-8-10(14)4-7-12(13)9-2-5-11(15)6-3-9/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLYNMZESILFFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50683564 | |

| Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50683564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261943-84-3 | |

| Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50683564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

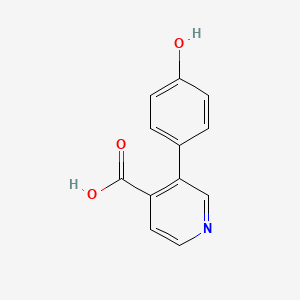

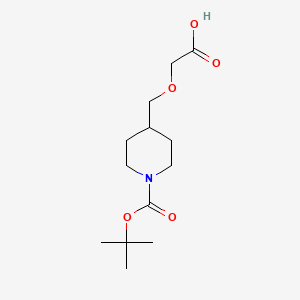

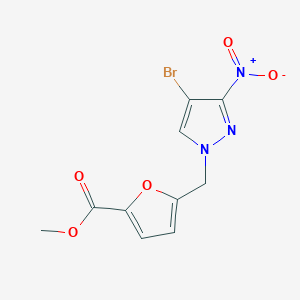

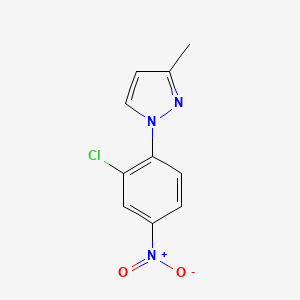

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid](/img/structure/B3046557.png)

![1,4-Dioxaspiro[4.5]dec-7-ene, 8-(4-bromophenyl)-](/img/structure/B3046562.png)

![5-(Trifluoromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B3046573.png)

![1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile](/img/structure/B3046574.png)